molecular formula C9H19NO B1389874 (1R,2R)-2-(dimethylamino)cycloheptan-1-ol CAS No. 67580-08-9

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol

Cat. No.: B1389874
CAS No.: 67580-08-9
M. Wt: 157.25 g/mol
InChI Key: AWVHQKPVPFXPDJ-RKDXNWHRSA-N
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Description

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cycloheptane ring with a hydroxyl group and a dimethylamino group attached to it, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(dimethylamino)cycloheptan-1-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Amination Reactions: Another approach is the amination of a cycloheptanol derivative using dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation might be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, or potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce a new functional group in place of the dimethylamino group.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-2-(dimethylamino)cycloheptan-1-ol can be used as a chiral building block for the synthesis of more complex molecules.

Biology

The compound might be explored for its potential biological activity, including its effects on enzymes or receptors.

Medicine

Potential medicinal applications could include its use as a precursor for the synthesis of pharmaceutical agents.

Industry

In the material science industry, the compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-(dimethylamino)cycloheptan-1-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: A similar compound with a hydroxyl group but lacking the dimethylamino group.

    Dimethylaminocyclohexanol: A compound with a similar structure but with a six-membered ring instead of a seven-membered ring.

Uniqueness

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a dimethylamino group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)8-6-4-3-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHQKPVPFXPDJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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